molecular formula C9H16 B8074900 Cyclohexane, 1-propenyl- CAS No. 5364-83-0

Cyclohexane, 1-propenyl-

Cat. No.: B8074900
CAS No.: 5364-83-0
M. Wt: 124.22 g/mol
InChI Key: IAHIMVFWYADCJJ-QHHAFSJGSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane, 1-propenyl- can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexane with propene under catalytic conditions. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of cyclohexane, 1-propenyl- may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process often includes steps such as distillation and purification to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1-propenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Halogenating Agents: Bromine (Br2), chlorine (Cl2)

Major Products Formed

The major products formed from these reactions include cyclohexanone derivatives, reduced cyclohexane compounds, and halogenated cyclohexane derivatives .

Scientific Research Applications

Cyclohexane, 1-propenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexane, 1-propenyl- involves its interaction with molecular targets and pathways within a chemical reaction. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexane, 1-propenyl- is unique due to the presence of the propenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

[(E)-prop-1-enyl]cyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h2,6,9H,3-5,7-8H2,1H3/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHIMVFWYADCJJ-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5364-83-0
Record name Cyclohexane, 1-propenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005364830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane, 1-propenyl-
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